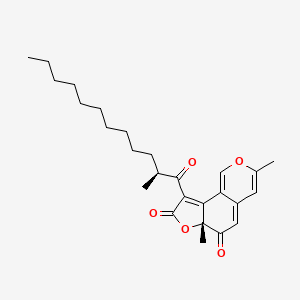

Deflectin 2b

Beschreibung

Deflectin 2b (CAS: 79495-63-9) is a fungal-derived secondary metabolite identified within the deflectin family of natural products. Structurally, it belongs to the 2,6-diketopiperazine (2,6-DKP) class, characterized by a bicyclic core formed through intramolecular cyclization of polyketide precursors. Deflectins are biosynthesized via polyketide synthase (PKS) pathways, with stereochemical outcomes at critical positions (e.g., C-7 oxidation) dictating their absolute configurations and biological properties . Notably, Deflectin 2b shares a biosynthetic lineage with deflectin 1a (CAS: 79495-61-7) and noonaphilone A (CAS: Not specified), though its stereochemical and functional distinctions remain a focus of comparative research .

Eigenschaften

CAS-Nummer |

79495-63-9 |

|---|---|

Molekularformel |

C26H34O5 |

Molekulargewicht |

426.5 g/mol |

IUPAC-Name |

(6aR)-3,6a-dimethyl-9-[(2S)-2-methyldodecanoyl]furo[2,3-h]isochromene-6,8-dione |

InChI |

InChI=1S/C26H34O5/c1-5-6-7-8-9-10-11-12-13-17(2)24(28)22-23-20-16-30-18(3)14-19(20)15-21(27)26(23,4)31-25(22)29/h14-17H,5-13H2,1-4H3/t17-,26-/m0/s1 |

InChI-Schlüssel |

VWGYSDWIZCHBOH-QLXKLKPCSA-N |

Isomerische SMILES |

CCCCCCCCCC[C@H](C)C(=O)C1=C2C3=COC(=CC3=CC(=O)[C@@]2(OC1=O)C)C |

Kanonische SMILES |

CCCCCCCCCCC(C)C(=O)C1=C2C3=COC(=CC3=CC(=O)C2(OC1=O)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Deflectin 2b is synthesized through a series of chemical reactions starting from basic organic compounds. The synthetic route involves the formation of the 6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione core, followed by the addition of a specific side chain. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of Deflectin 2b involves large-scale fermentation of Aspergillus deflectus. The fungus is cultured in a nutrient-rich medium, and the deflectin compounds are extracted from the mycelia. The extraction process involves solvent extraction, purification through chromatography, and crystallization to obtain pure Deflectin 2b .

Analyse Chemischer Reaktionen

Types of Reactions

Deflectin 2b undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Deflectin 2b can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of Deflectin 2b, which may have different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Deflectin 2b has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the reactivity and properties of azaphilones.

Biology: Deflectin 2b is studied for its antimicrobial properties and its effects on various microorganisms.

Medicine: The compound is investigated for its potential use as an antibiotic and its ability to inhibit the growth of pathogenic bacteria and fungi.

Wirkmechanismus

The mechanism of action of Deflectin 2b involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It targets specific molecular pathways involved in cell wall synthesis and membrane stability, making it effective against a wide range of microorganisms .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Key structural distinctions between Deflectin 2b and its analogs are outlined in Table 1 :

Table 1: Structural Features of Deflectin 2b and Analogous Compounds

*The C-7 configuration of Deflectin 2b remains uncharacterized in current literature, though biosynthetic parallels suggest stereochemical divergence from Deflectin 1a (7S) and noonaphilone A (7R) .

Key Structural Insights :

- Deflectin 1a vs. Deflectin 2b : Both share the 2,6-DKP scaffold, but Deflectin 1a’s revised 7S configuration (initially misassigned as 7R) contrasts with Deflectin 2b’s unresolved stereochemistry. The acyl sidechain length and saturation further differentiate their bioactivity .

- Noonaphilone A: Unlike Deflectin 2b’s bicyclic system, noonaphilone A features a planar tri-cyclic core with a conjugated diene, enabling distinct electronic properties and reactivity .

Functional and Bioactivity Comparison

Table 2 summarizes bioactivity data for Deflectin 2b and related compounds:

Table 2: Bioactivity Profiles of Deflectin 2b and Analogous Compounds

Functional Insights :

- This suggests structural constraints in target engagement or bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.